BenchChemオンラインストアへようこそ!

3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one

Lipophilicity Drug Design Quinolin-2-one

This compound provides a controlled +0.6 log unit increase in lipophilicity (XLogP3-AA 3.4 vs. 2.8) over its des-chloro analog, enabling precise SAR optimization for intracellular or CNS targets without core scaffold alteration. The ortho-chlorine substituent serves as a halogen-bond donor for protein-ligand co-crystallization studies. Pre-annotated in the Oprea drug-like chemical space library, it functions as a validated benchmark for multi-parameter optimization screening libraries.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 483291-05-0
Cat. No. B3141667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one
CAS483291-05-0
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3Cl
InChIInChI=1S/C17H15ClN2O2/c1-22-13-7-6-11-8-12(17(21)20-16(11)9-13)10-19-15-5-3-2-4-14(15)18/h2-9,19H,10H2,1H3,(H,20,21)
InChIKeyDQQDNUIGJMRKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

483291-05-0: Procurement Guide for 3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one Research Compound


3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one (CAS 483291-05-0) is a synthetic, small-molecule quinolin-2-one derivative characterized by a 2-chlorophenylaminomethyl substituent at the 3-position and a methoxy group at the 7-position of the bicyclic core. Its molecular formula is C₁₇H₁₅ClN₂O₂ with a molecular weight of 314.8 g/mol [1]. This compound is cataloged in the Oprea drug-like chemical space library (Oprea1_077647), indicating adherence to general drug-likeness criteria [1]. It serves as a scaffold for medicinal chemistry exploration, particularly where modulation of lipophilicity via halogen substitution is a design parameter.

483291-05-0: Why Generic Quinolin-2-one Substitution Risks Property Drift


Simple substitution of the 2-chlorophenylaminomethyl group with unsubstituted anilinomethyl or aminomethyl analogs fundamentally alters key physicochemical properties critical for biological probe or lead optimization campaigns. The introduction of the ortho-chlorine atom on the phenyl ring increases the calculated lipophilicity (XLogP3-AA) from 2.8 (for the 3-anilinomethyl analog) to 3.4 for the target compound, while increasing molecular weight by 34.5 Da and heavy atom count by one [1][2]. Such changes are non-trivial: they can significantly influence membrane permeability, metabolic stability, and off-target binding profiles, making generic substitution risky in structure-activity relationship (SAR) studies.

483291-05-0: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity vs. Unsubstituted Anilinomethyl Analog

The target compound exhibits a computed XLogP3-AA of 3.4, compared to 2.8 for the closest commercially available analog, 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one (CAS 947018-31-7). This represents a +0.6 log unit increase in lipophilicity [1][2]. This difference is a direct consequence of the ortho-chlorine substitution on the phenyl ring, which can improve passive membrane permeability and is a key parameter for central nervous system (CNS) penetration or intracellular target engagement.

Lipophilicity Drug Design Quinolin-2-one

Occupied Heavy Atom Count Advantage for Pharmacophore Diversity

The target compound contains 22 heavy atoms (including one chlorine), versus 21 for the 3-anilinomethyl analog [1][2]. The additional chlorine atom is not simply a mass increase; it introduces a region of negative electrostatic potential (sigma-hole) capable of participating in halogen bonding with biological targets, a feature absent in the unsubstituted analog. This halogen-bond donor capability is a measurable structural differentiation that can be exploited for improving binding affinity to certain protein pockets.

Pharmacophore Halogen Bonding Structure-Activity Relationship

Pre-Classified Drug-Like Chemical Space Membership

This compound is explicitly annotated as 'Oprea1_077647' in PubChem, indicating its inclusion in the Oprea drug-like chemical space library [1]. The Oprea library is a curated set of compounds that meet specific multi-parameter optimization criteria for drug-likeness. The unsubstituted 3-(anilinomethyl) analog (CID 25318991) does not carry a similar Oprea annotation, suggesting that the chlorinated analog may possess a more favorable overall profile for lead discovery as assessed by computational filters.

Drug-likeness Chemical Library Screening Collection

483291-05-0: Research Application Scenarios Maximizing Structural Differentiation


Structure-Activity Relationship (SAR) Studies for Membrane Permeability Optimization

Leverage the documented +0.6 log unit increase in XLogP3-AA (3.4 vs. 2.8) compared to the des-chloro analog as a quantitative tool in SAR campaigns. When optimizing lead compounds for intracellular or CNS targets, this compound serves as a relatively more lipophilic probe, while the 3-anilinomethyl analog provides a less lipophilic counterpart. This pair enables controlled modulation of lipophilicity without altering the core scaffold. [1][2]

Halogen-Bonding-Mediated Binding Affinity Enhancement

Utilize the ortho-chlorine substituent as a halogen-bond donor in protein-ligand co-crystallization efforts. The heavy atom count difference (22 vs. 21) reflects a structural feature that can be systematically exploited to improve binding affinity to target pockets with suitable acceptors (e.g., backbone carbonyls in kinase hinge regions). Pair with the 3-anilinomethyl analog as a negative control to isolate the thermodynamic contribution of the chlorine. [1][2]

Focused Library Design for Drug-Likeness Profiling

Capitalize on the compound's pre-annotated membership in the Oprea drug-like space. When building focused libraries for high-throughput screening, include this compound as a validated drug-like representative alongside the unsubstituted analog. This provides an internal benchmark for assessing how small structural modifications (chlorine addition) affect multi-parameter optimization scores, guiding medicinal chemistry decisions. [1]

Quote Request

Request a Quote for 3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.